molecular formula C21H20N4O4 B11993033 N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide CAS No. 303106-45-8

N'-(4-Hydroxy-3,5-dimethoxybenzylidene)-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide

Cat. No.: B11993033
CAS No.: 303106-45-8
M. Wt: 392.4 g/mol
InChI Key: JMTWGZLMRWZJQD-SSDVNMTOSA-N
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Description

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals, making them valuable in various fields of chemistry and biochemistry .

Preparation Methods

The synthesis of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can then interact with biological molecules, inhibiting their activity or altering their function. This interaction can lead to the inhibition of enzyme activity, disruption of cellular processes, and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds to N’-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-4,5-dihydro-1H-benzo[g]indazole-3-carbohydrazide include:

These compounds share similar structural features but differ in their substituents, which can significantly affect their chemical properties and biological activities.

Properties

CAS No.

303106-45-8

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

N-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-4,5-dihydro-2H-benzo[g]indazole-3-carboxamide

InChI

InChI=1S/C21H20N4O4/c1-28-16-9-12(10-17(29-2)20(16)26)11-22-25-21(27)19-15-8-7-13-5-3-4-6-14(13)18(15)23-24-19/h3-6,9-11,26H,7-8H2,1-2H3,(H,23,24)(H,25,27)/b22-11+

InChI Key

JMTWGZLMRWZJQD-SSDVNMTOSA-N

Isomeric SMILES

COC1=CC(=CC(=C1O)OC)/C=N/NC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Canonical SMILES

COC1=CC(=CC(=C1O)OC)C=NNC(=O)C2=C3CCC4=CC=CC=C4C3=NN2

Origin of Product

United States

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